trans-N-(5-methyl-1,3-thiazol-2-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-(5-METHYL-1,3-THIAZOL-2-YL)-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a quinazoline derivative, and a cyclohexane carboxamide group
Preparation Methods
The synthesis of N-(5-METHYL-1,3-THIAZOL-2-YL)-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the thiazole and quinazoline intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The quinazoline derivative can be prepared via the Pinner reaction, which involves the cyclization of anthranilic acid derivatives with formamide. The final step involves coupling the thiazole and quinazoline intermediates with cyclohexane carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chemical Reactions Analysis
N-(5-METHYL-1,3-THIAZOL-2-YL)-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to dihydroquinazoline derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles like amines or thiols.
Scientific Research Applications
N-(5-METHYL-1,3-THIAZOL-2-YL)-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiazole and quinazoline derivatives.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,3-THIAZOL-2-YL)-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinazoline rings can interact with active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
N-(5-METHYL-1,3-THIAZOL-2-YL)-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can be compared with similar compounds, such as:
N-(5-METHYL-1,3-THIAZOL-2-YL)CYCLOHEXANECARBOXAMIDE: This compound lacks the quinazoline derivative, making it less complex and potentially less active in certain biological assays.
N’-(1,3-BENZOTHIAZOL-2-YL)-N,N-DIMETHYLIMIDOFORMAMIDE: This compound features a benzothiazole ring instead of a thiazole ring, which can lead to different reactivity and biological activity profiles.
Properties
Molecular Formula |
C20H22N4O2S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H22N4O2S/c1-13-10-21-20(27-13)23-18(25)15-8-6-14(7-9-15)11-24-12-22-17-5-3-2-4-16(17)19(24)26/h2-5,10,12,14-15H,6-9,11H2,1H3,(H,21,23,25) |
InChI Key |
HBEUFZMWNWNRGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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